molecular formula C9H9FO2S B6307672 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid CAS No. 2091775-92-5

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid

Cat. No.: B6307672
CAS No.: 2091775-92-5
M. Wt: 200.23 g/mol
InChI Key: INKBXSZQGWPXMZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a methylsulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3-fluoro-4-methylbenzoic acid as a starting material, which undergoes a substitution reaction with a methylsulfanyl reagent under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its reactivity and stability. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methyl-2-(methylsulfanyl)benzoic acid is unique due to the combination of the fluorine, methyl, and methylsulfanyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-4-methyl-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKBXSZQGWPXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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